molecular formula C13H9NOS B8501533 Methanone,1h-indol-7-yl-2-thienyl-

Methanone,1h-indol-7-yl-2-thienyl-

Cat. No.: B8501533
M. Wt: 227.28 g/mol
InChI Key: JKUSDCHWPMPPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone,1H-indol-7-yl-2-thienyl- (IUPAC name: (1H-indol-7-yl)(thiophen-2-yl)methanone) is a heterocyclic compound featuring an indole moiety substituted at the 7-position and a thiophene ring at the 2-position, linked via a ketone group. This scaffold is of interest in medicinal and materials chemistry due to the electronic and steric properties imparted by the indole-thiophene hybrid system. Indole derivatives are known for their bioactivity, while thiophene contributes to π-conjugation, enhancing optoelectronic applications .

Properties

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

1H-indol-7-yl(thiophen-2-yl)methanone

InChI

InChI=1S/C13H9NOS/c15-13(11-5-2-8-16-11)10-4-1-3-9-6-7-14-12(9)10/h1-8,14H

InChI Key

JKUSDCHWPMPPBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C3=CC=CS3)NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally analogous, differing in substituent positions or functional groups:

Compound Name Substituents/Modifications Key Features Reference
(1-Phenylsulfonyl-1H-indol-2-yl)(thiophen-2-yl)methanone Indol-2-yl, sulfonyl group at N1, thiophen-2-yl Enhanced crystallinity due to sulfonyl group; non-merohedral twinning observed
Phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone Indol-2-yl, sulfonyl group at N1, phenyl Planar geometry with C–C bond lengths averaging 1.39–1.48 Å
2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone Indol-3-yl, chloroacetyl group Bioactive precursor; synthesized via AlCl3-mediated Friedel-Crafts acylation
Key Observations:
  • Functional Groups : Sulfonyl groups (e.g., in ) increase steric bulk and stabilize crystal packing via S=O···H–C interactions, whereas the absence of sulfonyl in the target compound may reduce steric hindrance .
Key Observations:
  • Methylation vs. Sulfonation : Methylation (e.g., ) achieves moderate yields (80%), while sulfonation (e.g., ) provides higher yields (85–90%) due to favorable leaving-group kinetics.
  • Target Compound Synthesis: While direct synthesis data for Methanone,1H-indol-7-yl-2-thienyl- is unavailable, analogous Friedel-Crafts protocols (e.g., AlCl3-mediated acylation ) are likely applicable.

Crystallographic and Structural Data

X-ray diffraction studies for related compounds reveal:

Compound Bond Lengths (Å) Hydrogen Bonding Interactions Twinning Behavior Reference
(1-Phenylsulfonyl-1H-indol-2-yl)(thiophen-2-yl)methanone C–C: 1.39–1.48; C=O: 1.21 C–H···O (2.33–2.58 Å) Non-merohedral twinning (domain ratio 0.877:0.123)
Phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone C–C: 1.38–1.47; S–O: 1.43 S=O···H–C (2.56–2.58 Å) No twinning reported
Key Observations:
  • C=O Bond Length : Consistent at ~1.21 Å across analogues, indicating minimal electronic perturbation from substituent changes .
  • Twinning: The thiophene-containing analogue exhibits non-merohedral twinning, likely due to steric clashes between thiophene and sulfonyl groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.